N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-13-14-8-10-15(11-9-14)21(26)23-17-5-3-4-16(12-17)20-24-18-6-1-2-7-19(18)25-20/h1-12H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIUQBKUPPIXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The compound can be synthesized and characterized by various techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Chemical Reactions Analysis
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H15N3O
- Molecular Weight : 293.33 g/mol
- IUPAC Name : N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide
Medicinal Chemistry
This compound has been studied for its potential as an anticancer agent. The benzodiazole ring is known to exhibit antitumor properties, making this compound a candidate for further investigation in cancer therapy.
Case Studies
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzodiazole exhibited significant cytotoxic effects against various cancer cell lines. The specific role of the cyanobenzamide moiety in enhancing these effects remains an area of ongoing research .
Research indicates that compounds containing benzodiazole structures can act as inhibitors for various enzymes and receptors, which can be pivotal in drug development.
Biological Mechanisms
- Enzyme Inhibition : Studies have shown that benzodiazole derivatives can inhibit specific kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Materials Science
The compound's unique structure allows it to be utilized in the development of novel materials, particularly in organic electronics and photonic devices.
Applications in Electronics
- Organic Light Emitting Diodes (OLEDs) : Research has indicated that compounds with similar structures can be used as emissive layers in OLEDs due to their favorable electronic properties .
Analytical Chemistry
This compound can serve as a standard reference material for analytical methods such as high-performance liquid chromatography (HPLC) due to its stability and defined chemical properties.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain receptors or enzymes, leading to alterations in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-cyanobenzamide with structurally related compounds:
Key Observations :
- Substituent Effects: The methylpiperazinyl group in Compound 10 improves aqueous solubility compared to the cyanobenzamide group in the target compound, likely due to enhanced hydrophilicity . Bromine and fluorine substituents () increase molecular weight and reduce solubility but may enhance target binding via halogen bonds .
- Thermal Stability : Melting points vary significantly (134–190°C), with difluoromethylpyrazole derivatives () showing lower thermal stability than triazole-thiazole analogs () .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article explores the biological activity of this compound, summarizing relevant research findings, including case studies and data tables that illustrate its efficacy.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H13N3O
- Molecular Weight : 265.29 g/mol
Antitumor Activity
Recent studies have demonstrated the potential of this compound as an antitumor agent. In vitro assays have been conducted on various human cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The findings indicate that this compound exhibits significant cytotoxicity against these cell lines.
Table 1: Cytotoxicity of this compound on Lung Cancer Cell Lines
| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed more potent effects in two-dimensional assays compared to three-dimensional assays, suggesting its effectiveness in traditional cell culture environments but potentially reduced efficacy in more physiologically relevant models.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses significant antibacterial properties against various strains of bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
These results suggest that the compound could be a promising candidate for further development as an antibacterial agent.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Researchers modified the benzodiazole moiety and assessed the resulting compounds for improved potency against cancer cell lines and bacteria.
Findings from Case Studies
- Modification Effects : Structural modifications led to enhanced cytotoxicity in certain derivatives, indicating that specific functional groups can significantly impact biological activity.
- Selectivity : Some derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells, highlighting the potential for targeted cancer therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves coupling a benzimidazole intermediate (e.g., 3-(1H-benzodiazol-2-yl)aniline) with 4-cyanobenzoyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine as a base. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or acetonitrile) ensures high purity . Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirming structure via H NMR (e.g., aromatic proton integration) and LC-MS (m/z ~355 [M+H]) is critical.
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the benzimidazole and cyanobenzamide moieties. For example, C=O bond lengths (~1.21 Å) and benzimidazole ring planarity validate the structure .
- Spectroscopy : H NMR (DMSO-d6) should show distinct peaks for aromatic protons (δ 7.5–8.3 ppm), the cyanobenzamide carbonyl (δ ~168 ppm in C NMR), and NH protons (δ ~10.2 ppm, broad singlet).
- HPLC-PDA : Purity ≥95% can be confirmed using a C18 column (acetonitrile/water, 60:40, 1 mL/min) with UV detection at 254 nm .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory pharmacological data (e.g., varying IC50 values) for this compound?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), temperature (37°C), and cell passage number to minimize variability. Use a reference inhibitor (e.g., staurosporine for kinase assays) as an internal control .
- Dose-Response Replicates : Perform triplicate experiments with ≥6 concentration points. Apply nonlinear regression (GraphPad Prism) to calculate IC50 and assess confidence intervals.
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may explain discrepancies .
Q. What computational strategies can predict This compound's binding affinity and pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinases) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy over 100-ns trajectories .
- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict solubility (e.g., 0.6 µg/mL in water, similar to benzamide analogs ) and permeability (Caco-2 assay correlations) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (Lipinski’s Rule of Five compliance) and cytochrome P450 interactions .
Q. How can the compound’s solubility be optimized for in vivo studies without altering its core pharmacophore?
- Methodological Answer :
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the cyanobenzamide’s para position, which hydrolyze in vivo to release the active compound .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) or cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility .
- Co-Solvent Systems : Use vehicles like 10% Cremophor EL/ethanol (3:1) for intraperitoneal administration, ensuring biocompatibility via hemolysis assays .
Data Contradiction Analysis
Q. How to reconcile conflicting results in the compound’s enzyme inhibition vs. cellular activity?
- Methodological Answer :
- Cellular Context : Assess ATP concentrations in cell lysates (e.g., via luminescence assays). High intracellular ATP (3–10 mM) may reduce inhibitor potency compared to enzyme assays (1 mM ATP) .
- Membrane Permeability : Compare cellular uptake (LC-MS/MS quantification) with enzyme IC50. Poor permeability (Papp <1×10 cm/s in Caco-2) may explain reduced cellular efficacy despite strong in vitro inhibition .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation (e.g., CYP3A4-mediated) that diminishes cellular activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
